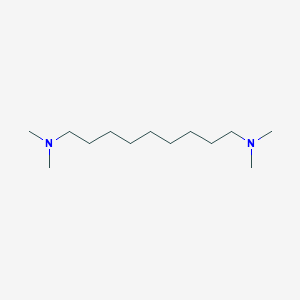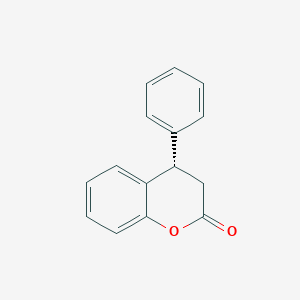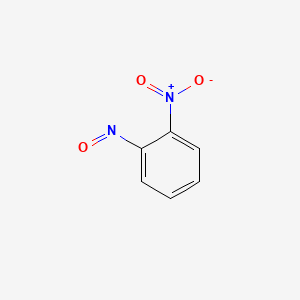
Diazene, bis(4-nitrophenyl)-, 1-oxide
Descripción general
Descripción
Diazene, bis(4-nitrophenyl)-, 1-oxide is a chemical compound with the molecular formula C12H8N4O5 and a molecular weight of 288.22 g/mol. This compound is part of the azoxybenzene family, which is known for its applications in various fields due to its unique chemical properties.
Métodos De Preparación
The synthesis of diazene, bis(4-nitrophenyl)-, 1-oxide typically involves the reduction of nitro compounds. One common method is the reduction of 2-(4-nitrophenyl)-1,3-dioxolane using glucose as an eco-friendly reductant in an alkaline medium . This method is preferred due to its environmental benefits and efficiency. Industrial production methods often involve the use of sodium arsenite, sodium alkoxides, alkali metal borohydrides, or selective catalytic hydrogenation .
Análisis De Reacciones Químicas
Diazene, bis(4-nitrophenyl)-, 1-oxide undergoes various chemical reactions, including:
Reduction: This compound can be reduced to form azo compounds.
Oxidation: The oxidation of aromatic amines and azo compounds can also produce azoxybenzenes.
Substitution: This compound can participate in substitution reactions, particularly involving the nitro groups on the aromatic rings.
The major products formed from these reactions include various azo and azoxy compounds, which have applications in different fields.
Aplicaciones Científicas De Investigación
Diazene, bis(4-nitrophenyl)-, 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in fine organic synthesis due to the reactivity of the azoxy group.
Biology: Azoxybenzenes, including this compound, have been studied for their biological activities, such as insecticidal activity and plant growth stimulation.
Medicine: Research has explored the potential of azoxybenzenes in developing new pharmaceuticals and therapeutic agents.
Industry: This compound is used in the production of liquid crystals, coordination polymers, and polyvinyl chloride stabilizers.
Mecanismo De Acción
The mechanism of action of diazene, bis(4-nitrophenyl)-, 1-oxide involves the reactivity of the azoxy group. This group can undergo various chemical transformations, making it a versatile building block in organic synthesis. The molecular targets and pathways involved in its biological activities are still under investigation, but its ability to interact with different biological molecules is a key factor in its effects .
Comparación Con Compuestos Similares
Diazene, bis(4-nitrophenyl)-, 1-oxide is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide: This compound is synthesized using similar methods and has applications in liquid crystals and biological activities.
1,2-Bis(4-chlorophenyl)diazene oxide: This compound is used in similar applications but has different reactivity due to the presence of chlorine atoms.
The uniqueness of this compound lies in its specific nitro groups, which provide distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
(4-nitrophenyl)-(4-nitrophenyl)imino-oxidoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O5/c17-14(10-5-7-12(8-6-10)16(20)21)13-9-1-3-11(4-2-9)15(18)19/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXNMGKOQFNSOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=[N+](C2=CC=C(C=C2)[N+](=O)[O-])[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614-25-5 | |
| Record name | Diazene, bis(4-nitrophenyl)-, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC3836 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3836 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)-](/img/structure/B3054557.png)


![methyl 2-[(2-hydroxyethyl)sulfanyl]acetate](/img/structure/B3054563.png)



![4-[(2,4-Dimethylphenyl)methyl]-2,5-dimethylpyridine](/img/structure/B3054571.png)




